molecular formula C19H24N4O5S B2638186 Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate CAS No. 1021256-57-4

Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate

Cat. No.: B2638186
CAS No.: 1021256-57-4
M. Wt: 420.48
InChI Key: VJZRGXDAEBZOSZ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate is a synthetic organic compound featuring a thiazole core substituted with a furan-2-carboxamido group, linked via a propanamido chain to a piperidine ring. The ethyl carboxylate moiety at the piperidine nitrogen enhances solubility and modulates electronic properties.

Properties

IUPAC Name

ethyl 4-[3-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]propanoylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-2-27-19(26)23-9-7-13(8-10-23)20-16(24)6-5-14-12-29-18(21-14)22-17(25)15-4-3-11-28-15/h3-4,11-13H,2,5-10H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZRGXDAEBZOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate is a complex organic compound that incorporates various functional groups, including a piperidine ring, a thiazole moiety, and a furan-2-carboxamide. This structural diversity suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The compound can be represented as follows:

C17H22N4O3S\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

This structure includes:

  • Piperidine ring : A six-membered ring with one nitrogen atom.
  • Thiazole : A five-membered ring containing sulfur and nitrogen.
  • Furan : A five-membered aromatic ring with oxygen.

Biological Activity Overview

Research indicates that compounds containing thiazole and furan moieties exhibit a range of biological activities, including:

  • Antimicrobial properties
  • Antitumor effects
  • Anticonvulsant activity
  • Anti-inflammatory effects

Antimicrobial Activity

Studies have shown that thiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Ethyl derivativeP. aeruginosa8 µg/mL

Antitumor Activity

The thiazole and furan components are known to enhance the cytotoxicity of compounds against cancer cell lines. For example, in vitro studies have indicated that derivatives of this compound can inhibit cell proliferation in various cancer types, including breast and colon cancer.

Case Study:
A study published in Molecules demonstrated that thiazole derivatives exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia). The presence of electron-donating groups on the phenyl ring significantly increased activity.

Anticonvulsant Activity

Thiazole compounds have been explored for their anticonvulsant properties. In animal models, certain derivatives showed promising results in reducing seizure activity.

CompoundModel UsedEffectiveness
Compound CPTZ-induced seizures100% protection
Ethyl derivativeMaximal electroshock testSignificant reduction in seizure duration

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme inhibition : Compounds may inhibit enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor modulation : The compound may act on neurotransmitter receptors to exert anticonvulsant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with ethyl-substituted piperazine/thiazole derivatives reported in the literature. Below is a comparative analysis based on synthesis, molecular features, and substituent effects (Table 1).

Table 1: Comparative Analysis of Ethyl 4-(3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate and Analogous Compounds

Compound Name Core Structure Thiazole Substituent Yield (%) Molecular Weight (ESI-MS [M+H]⁺)
This compound (Target) Piperidine-carboxylate Furan-2-carboxamido Not reported Not reported
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Piperazine-acetate 4-(Trifluoromethyl)phenylureido 93.4 548.2
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) Piperazine-acetate 3-(Trifluoromethyl)phenylureido 92.0 548.2
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) Piperazine-acetate 3-Chlorophenylureido 89.1 514.2

Functional Implications

  • Electronic Effects : The furan’s electron-rich nature could enhance π-π stacking interactions, whereas CF₃ or Cl groups in 10d–10f may promote hydrophobic or halogen bonding.
  • Solubility : The ethyl carboxylate in the target compound may improve aqueous solubility relative to the piperazine-acetate derivatives, which have additional polar nitrogen atoms.

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